The compound can be sourced from various chemical databases such as PubChem and Sigma-Aldrich, where it is cataloged with specific identifiers including the InChI key and CAS number. Its classification as a pyridine derivative places it within a broader category of compounds that exhibit diverse biological and chemical properties.
The synthesis of 6-Chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves several steps:
The synthesis process has been documented in various studies that utilize techniques like NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry for structural confirmation .
The molecular structure of 6-Chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can be described as follows:
6-Chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine participates in various chemical reactions:
The mechanism of action for this compound primarily involves its role as a boron-containing electrophile in organic synthesis:
The physical and chemical properties of 6-Chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine include:
These properties make it suitable for various applications in synthetic organic chemistry.
6-Chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several significant applications:
Introduction to the Compound6-Chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 741709-68-2) is a halogenated, borylated heterocyclic compound with significant utility in pharmaceutical and materials synthesis. Its molecular formula is C₁₂H₁₇BClNO₃, with a molecular weight of 269.54 g/mol. The compound features three distinct functional handles: a chloro substituent at C6, a methoxy group at C2, and a pinacol boronate ester at C3, enabling diverse downstream modifications [1]. The IUPAC name is 6-chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and its canonical SMILES representation is COC1=NC(Cl)=CC=C1B1OC(C)(C)C(C)(C)O1
[1] [4].
Table 1: Fundamental Characteristics of 6-Chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Property | Value |
---|---|
CAS Number | 741709-68-2 |
Molecular Formula | C₁₂H₁₇BClNO₃ |
Molecular Weight | 269.54 g/mol |
IUPAC Name | 6-chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Key Functional Groups | Chloro (C6), Methoxy (C2), Pinacol boronate ester (C3) |
Regioselective functionalization of pyridine rings at specific carbon positions (C3 or C4) remains a fundamental challenge due to the inherent electronic asymmetry and competing reaction pathways. For 6-chloro-2-methoxypyridine precursors, the C3 and C4 positions exhibit distinct electrophilic and nucleophilic reactivities influenced by the ortho-directing effects of the methoxy group and the electron-withdrawing nature of the chloro substituent [3]. Modern approaches leverage pyridine N-oxides or transient pyridyne intermediates to overcome these limitations:
Table 2: Strategies for Regioselective Functionalization of Pyridine Scaffolds
Method | Key Reagents/Conditions | Regioselectivity | Yield Range |
---|---|---|---|
Pyridine N-Oxide Halogenation | POBr₃, NCS; then deoxygenation | C4 selectivity (≥7:1) | 60–85% |
Directed ortho-Borylation | B₂Pin₂, Ir(OMe)COD catalyst | C3 selectivity (8:1) | 70–92% |
3,4-Pyridyne Trapping | TMS-OTf, CsF; then nucleophile | C3/C4 tunable | 50–80% |
The installation of pinacol boronate esters at C3 relies predominantly on transition metal catalysis, with palladium and nickel complexes offering complementary reactivity:
Table 3: Transition Metal Catalysts for Boronate Installation at Pyridine C3
Catalyst System | Conditions | Advantages | Limitations |
---|---|---|---|
Pd(OAc)₂/XPhos | Dioxane, 80°C, K₃PO₄ base | High C3 selectivity (up to 89% yield) | Sensitive to steric hindrance |
Ni(COD)₂/PCy₃ | THF, 60°C, MnF₃ activator | Mild conditions; functional group tolerance | Limited scope for chloropyridines |
Pd(dppf)Cl₂/SPhos | Toluene, 100°C, B₂Pin₂ | Robust for electron-deficient rings | Risk of protodeboronation |
The chloro and methoxy groups in this compound exhibit divergent reactivities under cross-coupling conditions, necessitating tailored protection/deprotection strategies:
Pinacol boronates offer distinct advantages over alternative boron reagents (e.g., boronic acids or MIDA boronates) in pyridine functionalization:
Synthetic OutlookThe strategic integration of regioselective pyridine functionalization, transition metal catalysis, and protecting group chemistry enables efficient synthesis of 6-chloro-2-methoxy-3-(pinacolboryl)pyridine. Future advancements will likely focus on enantioselective borylation and destabilization methods to access C4-borylated isomers, further expanding its utility as a modular building block in drug discovery [3] [5] [9].
CAS No.: 942-51-8
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0